molecular formula C11H8N2S B12546865 2H-[1,3]Thiazolo[5,4-g][3]benzazepine CAS No. 669706-49-4

2H-[1,3]Thiazolo[5,4-g][3]benzazepine

Cat. No.: B12546865
CAS No.: 669706-49-4
M. Wt: 200.26 g/mol
InChI Key: URXQHXHRFDFGQJ-UHFFFAOYSA-N
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Description

2H-[1,3]Thiazolo5,4-gbenzazepine is a heterocyclic compound that features a fused ring system combining a thiazole ring with a benzazepine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-[1,3]Thiazolo5,4-gbenzazepine typically involves the formation of the thiazole ring followed by its fusion with the benzazepine moiety. One common method includes the reaction of o-nitrobenzaldehydes or o-nitrobenzyl bromides with S-trityl-protected 1°-aminothioalkanes. The process involves the formation of N-(2-nitrobenzyl)(tritylthio)-alkylamine, followed by deprotection of the trityl moiety with trifluoroacetic acid and treatment with aqueous potassium hydroxide in methanol .

Industrial Production Methods: Industrial production of 2H-[1,3]Thiazolo5,4-gbenzazepine may involve scalable synthetic routes such as the Davis-Beirut reaction, which is characterized by a noteworthy N,N-bond forming heterocyclization step . This method allows for the efficient production of the compound in good overall yield.

Chemical Reactions Analysis

Types of Reactions: 2H-[1,3]Thiazolo5,4-gbenzazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Hydrogenated benzazepine derivatives.

    Substitution: Various substituted thiazolo-benzazepine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2H-[1,3]Thiazolo5,4-gbenzazepine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 2H-[1,3]Thiazolo5,4-gbenzazepine is unique due to its specific ring fusion pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

669706-49-4

Molecular Formula

C11H8N2S

Molecular Weight

200.26 g/mol

IUPAC Name

2H-[1,3]thiazolo[4,5-i][3]benzazepine

InChI

InChI=1S/C11H8N2S/c1-2-10-11(14-7-13-10)9-4-6-12-5-3-8(1)9/h1-6H,7H2

InChI Key

URXQHXHRFDFGQJ-UHFFFAOYSA-N

Canonical SMILES

C1N=C2C=CC3=CC=NC=CC3=C2S1

Origin of Product

United States

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